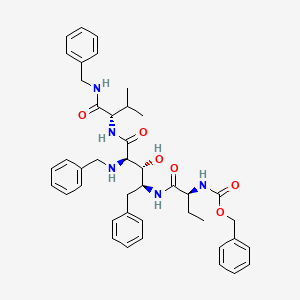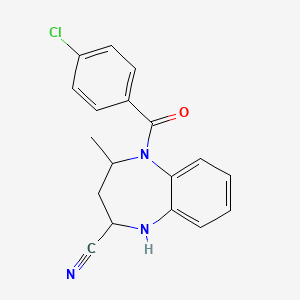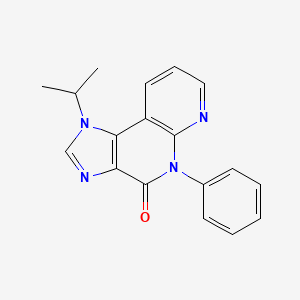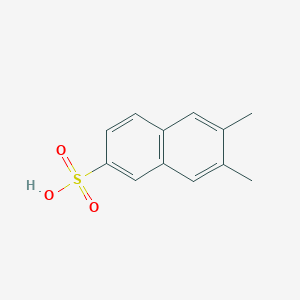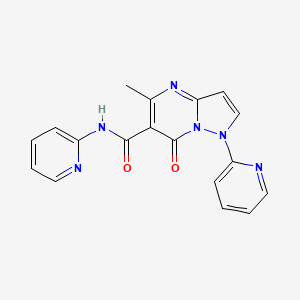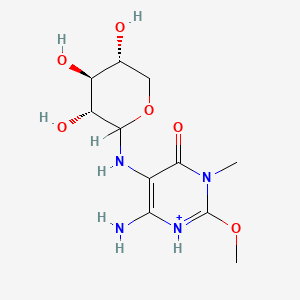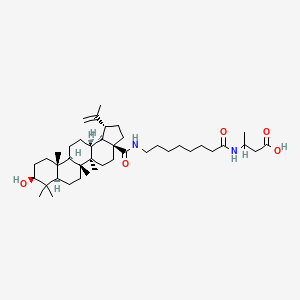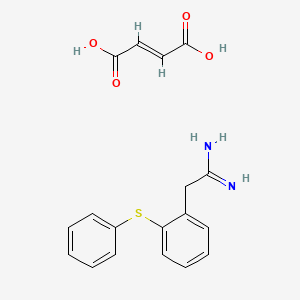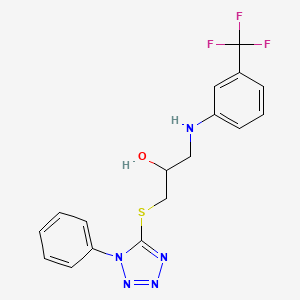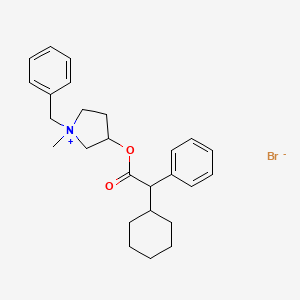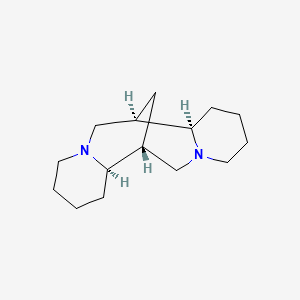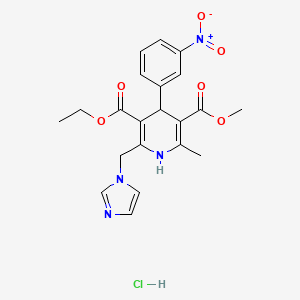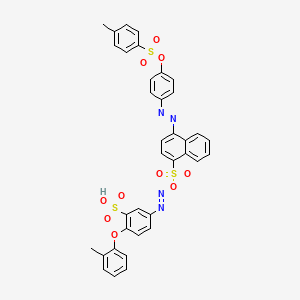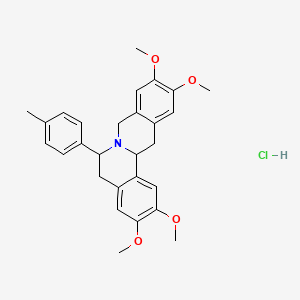
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate is a chemical compound with the molecular formula C28H31NO4·ClH. It is a derivative of berberine, a naturally occurring isoquinoline alkaloid found in various plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate typically involves multiple steps, starting from berberine or its derivatives. The process includes methylation reactions to introduce methoxy groups at specific positions on the berberine skeleton. The reaction conditions often involve the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, dihydro derivatives, and substituted analogs .
Applications De Recherche Scientifique
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: Studies have explored its potential as an antioxidant and its effects on cellular processes.
Medicine: Research indicates its potential in treating conditions like eczema due to its anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
The mechanism of action of 2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), and mitogen-activated protein kinase (MAPK). These interactions result in anti-inflammatory, antioxidant, and anti-apoptotic effects, making it a promising candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Berberine: The parent compound, known for its broad range of biological activities.
Palmatine: Another isoquinoline alkaloid with similar structural features.
Jatrorrhizine: A related compound with potential medicinal properties.
Uniqueness
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate is unique due to its specific methoxy and tolyl substitutions, which enhance its biological activity and stability compared to other similar compounds. These structural modifications contribute to its distinct pharmacological profile and potential therapeutic benefits .
Propriétés
Numéro CAS |
87213-03-4 |
|---|---|
Formule moléculaire |
C28H32ClNO4 |
Poids moléculaire |
482.0 g/mol |
Nom IUPAC |
2,3,10,11-tetramethoxy-6-(4-methylphenyl)-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline;hydrochloride |
InChI |
InChI=1S/C28H31NO4.ClH/c1-17-6-8-18(9-7-17)23-11-20-13-26(31-3)28(33-5)15-22(20)24-10-19-12-25(30-2)27(32-4)14-21(19)16-29(23)24;/h6-9,12-15,23-24H,10-11,16H2,1-5H3;1H |
Clé InChI |
ULZINYFWFOJXBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3C4N2CC5=CC(=C(C=C5C4)OC)OC)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


